

Kinase selectivity profiling of Chk2-IN-1 against a kinase panel

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Compound of Interest		
Compound Name:	Chk2-IN-1	
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Kinase Selectivity Profile of Chk2-IN-1: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the kinase selectivity profile of **Chk2-IN-1**, a representative potent inhibitor of Checkpoint Kinase 2 (Chk2). Understanding the selectivity of a kinase inhibitor is paramount for its utility as a research tool and its potential as a therapeutic agent. Off-target effects can lead to misinterpretation of experimental results and undesirable side effects in a clinical setting. This document presents quantitative data on the selectivity of a Chk2 inhibitor against a panel of kinases, details the experimental methodologies used for these assessments, and provides visual aids to understand the biological context and experimental procedures.

Quantitative Kinase Selectivity Data

The selectivity of a Chk2 inhibitor is a critical determinant of its utility. A highly selective inhibitor will primarily interact with its intended target, minimizing confounding effects from the inhibition of other kinases. The following table summarizes the inhibitory activity of the selective Chk2 inhibitor, PV1019, against a panel of 53 cellular kinases. The data is presented as IC50 values, which represent the concentration of the inhibitor required to achieve 50% inhibition of the kinase activity. A lower IC50 value indicates greater potency.





Table 1: Kinase Selectivity Profile of PV1019[1]

Kinase Target	IC50 (μM)
Chk2	0.024
Chk1	>10
Abl	>10
Akt1	>10
AurA	>10
CAMKIIα	>10
CDK1/cyclin B	>10
CDK2/cyclin A	>10
СОТ	>10
EGFR	>10
GSK3β	>10
ІККВ	>10
JNK1α1	>10
MAPK1 (ERK2)	>10
MEK1	>10
ρ38α (ΜΑΡΚ14)	>10
РКА	>10
ΡΚCα	>10
ROCK-II	>10
Src	>10

Note: This data is for the selective Chk2 inhibitor PV1019 and serves as a representative profile for a potent and selective Chk2 inhibitor.[1]



Experimental Protocols

Kinase Inhibition Assay (Radiometric)

The IC50 values were determined using a radiometric protein kinase assay. This method measures the incorporation of a radiolabeled phosphate group from ATP onto a substrate peptide by the kinase.

- Reaction Setup: The kinase reaction is initiated by combining the kinase, a specific substrate
 peptide (e.g., Histone H1 for Chk2), and the test compound (Chk2-IN-1) at various
 concentrations in a reaction buffer.
- Initiation: The reaction is started by the addition of [y-32P]ATP.
- Incubation: The reaction mixture is incubated at 30°C for a defined period, typically 10-30 minutes.
- Termination: The reaction is stopped by spotting the reaction mixture onto phosphocellulose filter paper.
- Washing: The filter paper is washed multiple times with phosphoric acid to remove unincorporated [y-32P]ATP.
- Quantification: The amount of radioactivity incorporated into the substrate peptide, which is bound to the filter paper, is measured using a scintillation counter.
- Data Analysis: The percentage of kinase inhibition is calculated for each inhibitor concentration relative to a control reaction without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.

KINOMEscan™ Selectivity Profiling

For broader selectivity profiling against a large panel of kinases, a competitive binding assay such as KINOMEscan® is commonly employed. This assay format offers a high-throughput method to assess the interaction of a compound with hundreds of kinases simultaneously.

 Assay Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase of interest.

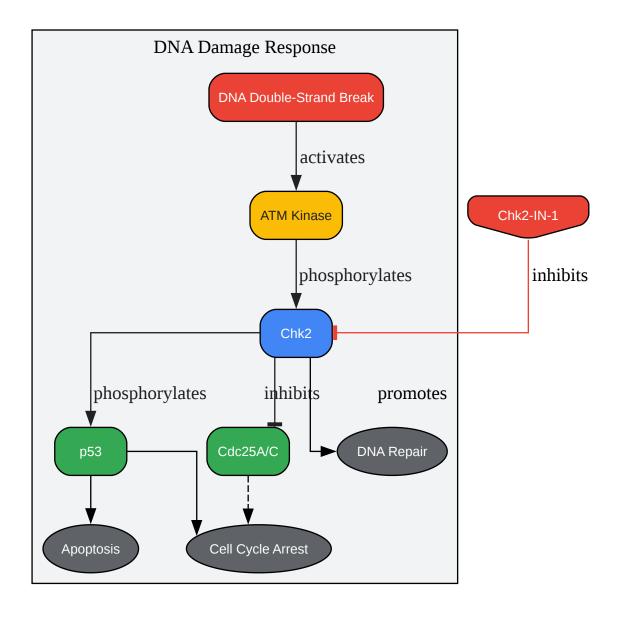


- Components: The main components are the kinase (often tagged with DNA for quantification), the immobilized ligand, and the test compound.
- Competitive Binding: The kinase is incubated with the immobilized ligand in the presence of the test compound. If the test compound binds to the kinase's active site, it will prevent the kinase from binding to the immobilized ligand.
- Quantification: The amount of kinase bound to the immobilized ligand is quantified. In the KINOMEscan® platform, this is typically done using quantitative PCR (qPCR) to measure the amount of DNA tagged to the kinase.
- Data Interpretation: A reduction in the amount of bound kinase in the presence of the test compound indicates an interaction. The results are often reported as the percentage of the kinase that is inhibited from binding at a specific concentration of the compound.

Signaling Pathways and Experimental Workflows

To better understand the biological relevance of Chk2 inhibition and the experimental procedures, the following diagrams are provided.

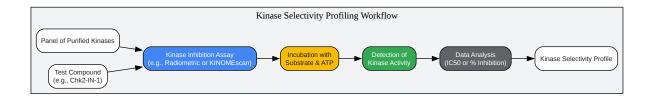




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Caption: The Chk2 signaling pathway in response to DNA damage.





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Caption: A generalized workflow for kinase selectivity profiling.

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References

- 1. Cellular Inhibition of Checkpoint Kinase 2 (Chk2) and Potentiation of Camptothecins and Radiation by the Novel Chk2 Inhibitor PV1019 [7-Nitro-1H-indole-2-carboxylic acid {4-[1-(guanidinohydrazone)-ethyl]-phenyl}-amide] PMC [pmc.ncbi.nlm.nih.gov]
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